molecular formula C36H68NO8P B11938560 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B11938560
M. Wt: 673.9 g/mol
InChI Key: AVCZHZMYOZARRJ-VFHCTZGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine: is a complex lipid molecule that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes two tetradecenoyl fatty acid chains esterified to the glycerol backbone and a phosphocholine head group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with tetradecenoyl fatty acids, followed by the introduction of the phosphocholine group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification of glycerol with tetradecenoyl fatty acids. This method offers higher specificity and yields compared to chemical synthesis. Additionally, the use of bioreactors allows for the continuous production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: The double bonds in the tetradecenoyl chains can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to form saturated fatty acid chains.

    Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Phosphoethanolamine derivatives, thiophospholipids.

Scientific Research Applications

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

    Biology: Investigated for its role in cell signaling and membrane dynamics.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form liposomes.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can interact with membrane proteins and other lipids, modulating their function and activity. The phosphocholine head group is known to participate in cell signaling pathways, affecting processes such as apoptosis and inflammation.

Comparison with Similar Compounds

  • 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
  • 1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphoethanolamine
  • 1,2-di-(9Z-tetradecenoyl)-3-hexadecanoyl-sn-glycerol

Comparison: 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. Compared to other similar compounds, it may exhibit different physical properties such as melting point and solubility, which can influence its behavior in biological systems and industrial applications.

Properties

Molecular Formula

C36H68NO8P

Molecular Weight

673.9 g/mol

IUPAC Name

[(2R)-2,3-bis[[(E)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12+,15-13+/t34-/m1/s1

InChI Key

AVCZHZMYOZARRJ-VFHCTZGBSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

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